molecular formula C9H10N4O B6228031 5-amino-N-methyl-1H-indazole-3-carboxamide CAS No. 599183-39-8

5-amino-N-methyl-1H-indazole-3-carboxamide

Cat. No.: B6228031
CAS No.: 599183-39-8
M. Wt: 190.2
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Description

5-amino-N-methyl-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound is characterized by the presence of an amino group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position of the indazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methyl-1H-indazole-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-nitrotoluene.

    Nitration: The starting material is dissolved in glacial acetic acid and reacted with sodium nitrite at temperatures not exceeding 25°C to form a nitro intermediate.

    Reduction: The nitro intermediate is then reduced to form the corresponding amine.

    Cyclization: The amine undergoes cyclization to form the indazole ring.

    Methylation: The indazole is then methylated at the nitrogen atom.

    Carboxamidation: Finally, the compound is converted to its carboxamide form

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

    Cyclization: Cyclization reactions often require catalysts such as copper or palladium

Major Products Formed

The major products formed from these reactions include various substituted indazoles, amines, and oxides. These products have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

5-amino-N-methyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-indazole-3-carboxamide
  • N-methyl-1H-indazole-3-carboxamide
  • 5-nitro-N-methyl-1H-indazole-3-carboxamide

Uniqueness

5-amino-N-methyl-1H-indazole-3-carboxamide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

599183-39-8

Molecular Formula

C9H10N4O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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